5-Aminosalicylic Acid

Description

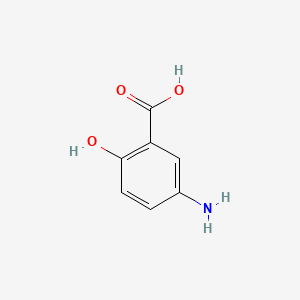

Mesalamine is a monohydroxybenzoic acid that is salicylic acid substituted by an amino group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug. It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid and a monohydroxybenzoic acid. It is functionally related to a salicylic acid. It is a conjugate acid of a mesalaminate(1-).

An anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid, which is active in inflammatory bowel disease. Although demonstrably effective in treating and maintaining remission for ulcerative colitis, mesalazine has historically faced a number of issues regarding its lack of stability as a pharmaceutical agent. Throughout the late seventies and the eighties, important research initiatives developed stable mesalazine formulations like the eudragit-S coating of Asacol brand mesalazine and the Pentasa brand's encapsulation of mesalazine within microgranules. In the present day, contemporary research regarding novel methods to stabilize mesalazine continues and interest in the agent's capacity to decrease inflammatory activity and subsequently potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis is maintained.

Mesalamine is an Aminosalicylate.

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)

MESALAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and is indicated for proctitis and ulcerative colitis and has 16 investigational indications.

An anti-inflammatory agent, structurally related to the SALICYLATES, which is active in INFLAMMATORY BOWEL DISEASE. It is considered to be the active moiety of SULPHASALAZINE. (From Martindale, The Extra Pharmacopoeia, 30th ed)

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mesalazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mesalazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024506 | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to pinkish crystals | |

CAS No. |

89-57-6 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q81I59GXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Aminosalicylic Acid in Ulcerative Colitis: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, has been a cornerstone in the management of mild to moderate ulcerative colitis (UC) for decades.[1][2][3] Its efficacy in inducing and maintaining remission is well-established; however, the precise molecular mechanisms underpinning its therapeutic effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the core mechanisms of action of 5-ASA, presenting key experimental evidence, quantitative data, and detailed methodologies for the assays and models used to elucidate its function.

Core Mechanisms of Action

While not fully elucidated, the anti-inflammatory effects of 5-ASA in ulcerative colitis are attributed to a combination of molecular actions, primarily targeting the colonic epithelium.[4] The main mechanisms include:

-

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: 5-ASA acts as a ligand for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells.[4][5] Activation of PPAR-γ leads to the downregulation of pro-inflammatory signaling pathways.

-

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling: A crucial transcription factor that governs the expression of numerous pro-inflammatory genes, NF-κB is a key target of 5-ASA.[6]

-

Modulation of Arachidonic Acid Metabolism: 5-ASA is known to interfere with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[7][8]

-

Scavenging of Reactive Oxygen Species (ROS): The antioxidant properties of 5-ASA contribute to its therapeutic effect by neutralizing harmful reactive oxygen species that are abundant in the inflamed mucosa.

Signaling Pathways and Molecular Interactions

The therapeutic efficacy of 5-ASA is a result of its influence on intricate signaling cascades within the intestinal mucosa.

PPAR-γ Signaling Pathway

5-ASA directly binds to and activates PPAR-γ. This activation leads to the translocation of PPAR-γ to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The PPAR-γ/RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This ultimately results in the suppression of inflammatory responses.[4][5]

NF-κB Signaling Pathway

In the inflamed gut, various stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB then translocates to the nucleus, where it binds to κB sites in the promoter regions of pro-inflammatory genes, driving their transcription. 5-ASA has been shown to inhibit this pathway, although the exact point of interference is still under investigation, it is suggested to be, in part, through its activation of PPAR-γ which can antagonize NF-κB activity.

Arachidonic Acid Metabolism

Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. 5-ASA has been shown to inhibit these pathways, reducing the levels of these inflammatory mediators in the colonic mucosa.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of 5-ASA.

| Parameter | Cell/Tissue Type | 5-ASA Concentration | Fold Induction (mean ± SEM) | Reference |

| PPAR-γ mRNA | HT-29 Cells | 30 mM (12h) | ~3-fold | [4] |

| PPAR-γ mRNA | Human Colonic Biopsies | 1 mM | >1-fold | [4] |

| 30 mM | ~2.5-fold | [4] | ||

| 50 mM | ~3-fold | [4] | ||

| NGAL mRNA (PPAR-γ target) | Human Colonic Biopsies | 1 mM | ~1.5-fold | [4] |

| 30 mM | ~3.5-fold | [4] | ||

| 50 mM | ~4.5-fold | [4] | ||

| Table 1: Effect of 5-ASA on PPAR-γ and Target Gene Expression. |

| Outcome | Comparison | Relative Risk (95% CI) | Number Needed to Treat (NNT) | Reference |

| Failure to achieve remission | 5-ASA vs. Placebo (Active UC) | 0.79 (0.73-0.85) | 6 | |

| Relapse of disease activity | 5-ASA vs. Placebo (Quiescent UC) | 0.65 (0.55-0.76) | 4 | |

| Remission (Dose-response) | ≥2.0 g/day vs. <2.0 g/day (Active UC) | 0.91 (0.85-0.98) | - | |

| Relapse Prevention (Dose-response) | ≥2.0 g/day vs. <2.0 g/day (Quiescent UC) | 0.79 (0.64-0.97) | - | |

| Table 2: Clinical Efficacy of 5-ASA in Ulcerative Colitis (Meta-Analysis Data). |

| Marker | Treatment | % Reduction in Positive Cells (vs. Untreated) | Reference |

| P-Akt+ cells | Low Dose 5-ASA | 60% | [6] |

| High Dose 5-ASA | 75% | [6] | |

| P-β-catenin+ cells | Low Dose 5-ASA | 35% | [6] |

| High Dose 5-ASA | 61% | [6] | |

| Table 3: Effect of 5-ASA on Epithelial Signaling in IL-10-/- Mice. |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of 5-ASA's mechanism of action.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used animal model that mimics many of the pathological features of human ulcerative colitis.

References

- 1. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oxidants-potentiate-ca2-and-camp-stimulated-cl-secretion-in-intestinal-epithelial-t84-cells - Ask this paper | Bohrium [bohrium.com]

- 4. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. karger.com [karger.com]

- 7. Unveiling the Unexplored Multifactorial Potential of 5-Aminosalicylic Acid in Diabetic Wound Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

5-Aminosalicylic acid synthesis and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is attributed to its anti-inflammatory properties, primarily exerted locally within the gastrointestinal tract.[4] This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies for 5-ASA, tailored for researchers and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate a comprehensive understanding of this critical pharmaceutical agent.

Chemical and Physical Properties

5-ASA is an aromatic amino acid and a derivative of salicylic acid, characterized by an amino group at the 5-position.[1][3] This substitution is crucial for its therapeutic activity. The compound typically appears as off-white to pinkish or purplish-tan crystals or powder.[1][5] It is sparingly soluble in cold water and ethanol but shows increased solubility in hot water and hydrochloric acid.[1][6]

Physicochemical Data

A summary of the key physicochemical properties of 5-ASA is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [3][6] |

| Molar Mass | 153.14 g/mol | [6][7] |

| Melting Point | 275-280 °C (with decomposition) | [1][6] |

| Water Solubility | <0.1 g/100 mL at 21 °C | [6] |

| logP | 1.2 | [5] |

| pKa | ~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl) | |

| Appearance | Off-white to pink crystals or powder | [1] |

Stability and Storage

5-Aminosalicylic acid is known to be unstable in the presence of water and light, with oxidation being a primary degradation pathway.[5][8] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][6] For long-term storage, it should be kept at room temperature, protected from light and moisture.[7] Studies have shown that an extemporaneously prepared suspension of 5-ASA can be stable for up to 90 days at both room temperature and under refrigeration.[9]

Spectroscopic Data

The structural elucidation of 5-ASA is confirmed through various spectroscopic techniques.

| Technique | Key Features | Reference |

| UV-Vis Spectroscopy | Absorption maxima are dependent on the solvent and pH. In one study, a chromogen formed by diazotization showed an absorption maximum at 470 nm. | [10][11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, C=O (carboxyl), and aromatic ring vibrations are observed. A reference spectrum is available in ChemicalBook. | [12][13] |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | The proton NMR spectrum provides distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups, confirming the substitution pattern. | [13][14] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 153. Fragmentation patterns can be used for structural confirmation and in quantitative analysis. | [12][15] |

Synthesis of 5-Aminosalicylic Acid

Several synthetic routes have been developed for the production of 5-ASA, ranging from classical organic reactions to more modern, optimized industrial processes.

Phenylazo Salicylic Acid Reduction Method

This is a mainstream method for the industrial preparation of mesalazine.[16] It involves the diazotization of an aromatic amine, such as aniline or sulfanilic acid, followed by coupling with salicylic acid to form an azo compound. The azo compound is then reduced to yield 5-ASA.

Caption: Phenylazo Salicylic Acid Reduction Pathway.

-

Diazotization: A mixture of 50 g of aniline hydrochloride, 60 g of concentrated hydrochloric acid, and 300 g of ice is prepared. A solution of 29 g of sodium nitrite in 100 ml of water is added to diazotize the aniline.[17]

-

Azo Coupling: After 15 minutes, the diazonium salt solution is added to a solution of 53.3 g of salicylic acid in 220 g of crystallized sodium carbonate and one liter of water. The sodium salt of the azo compound separates.[17]

-

Reduction: The filtered azo compound is boiled with approximately one liter of water. Sodium hydroxide solution is added until the solution is alkaline. About 135 g of dry sodium hyposulphite (sodium dithionite) is added until the reduction is complete.[17]

-

Work-up and Purification: Aniline is removed by steam distillation. The solution is then acidified, causing the free 5-aminosalicylic acid to precipitate. The product is filtered and dried.[17]

Kolbe-Schmidt Reaction

This method involves the carboxylation of an aminophenol. A notable advancement is the use of supercritical carbon dioxide, which acts as both a reactant and the reaction medium, leading to higher yields and more environmentally friendly conditions compared to traditional methods.[18]

Caption: Supercritical Kolbe-Schmidt Synthesis Workflow.

-

Reactants: p-Aminophenol and sodium hydroxide are used as starting materials.[18]

-

Reaction Conditions: The reaction is carried out in a high-pressure reactor with supercritical CO₂. Optimal conditions reported are a pressure of 9.0 MPa, a temperature of 140 °C, a reaction time of 2.5 hours, and a stirring speed of 300 rpm.[18]

-

Outcome: This method can achieve yields of over 90.5%.[18]

Nitration of Salicylic Acid followed by Reduction

Another common laboratory and industrial synthesis involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by the reduction of the nitro group to an amino group.

-

Starting Material: 2-hydroxy-5-nitrobenzoic acid (Intermediate II).[19]

-

Reduction: 8 kg (43.6 mol) of the starting material is added to a solution of 3.26 kg (30.6 mol) of sodium carbonate in 64 L of water. Raney Nickel (10% suspension) is added to the system.[19]

-

Hydrogenation: The mixture is hydrogenated for 6 hours at 60 °C under a hydrogen pressure of 3-4 MPa.[19]

-

Work-up: After the reaction is complete, the mixture is cooled, and a 5% sodium hydroxide solution is added. The catalyst is removed by filtration. The mother liquor is acidified with hydrochloric acid to a pH between 2.5 and 3.0 to precipitate the product.[19]

-

Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from hot water with activated carbon to yield a high-purity product (99.9%).[19]

Analytical Methods

A variety of analytical methods are available for the quantification of 5-ASA and its metabolites in pharmaceutical formulations and biological fluids.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high sensitivity and selectivity for the analysis of 5-ASA.[2]

| Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-MS/MS | C18 | 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v) | ESI-MS/MS (Negative Ion Mode) | Determination of 5-ASA and N-acetyl-5-ASA in human plasma | [15] |

| HPLC-UV/Fluorescence | Purospher RP-18e | Not specified | UV (313 nm) and Fluorescence (Ex: 300 nm, Em: 406 nm) | Pharmacokinetic studies of mesalazine dosage forms | [21] |

| Mixed-Mode HPLC | Amaze RP SA | ACN, buffer | UV, MS, CAD, ELSD | Analysis of 5-ASA and its impurities | [22] |

-

Sample Preparation: Plasma samples are deproteinized by adding methanol.[15]

-

Internal Standards: 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-ASA are used as internal standards.[15]

-

Chromatographic Separation: A C18 column is used with an isocratic mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15 v/v) at a flow rate of 0.2 mL/min.[15]

-

Detection: Detection is performed by tandem mass spectrometry with an electrospray source in negative ionization mode. The multiple reaction monitoring transitions are m/z 152→108 for 5-ASA and m/z 194→150 for N-acetyl-5-ASA.[15]

-

Quantification: The limit of quantification is 50 ng/mL for both analytes.[15]

Spectrophotometric Methods

Spectrophotometric methods provide a simpler and more cost-effective alternative for the quantification of 5-ASA, particularly in pharmaceutical quality control.[2][20]

-

Principle: This method is based on the diazotization of the primary amino group of 5-ASA with nitrous acid in an acidic medium, followed by coupling with a suitable chromogenic agent (e.g., thymol) in a basic medium to form a colored azo dye.[11]

-

Procedure:

-

An aliquot of the 5-ASA solution is treated with sodium nitrite solution in the presence of hydrochloric acid to form the diazonium salt.

-

A solution of thymol is then added, followed by sodium hydroxide to facilitate the coupling reaction.

-

The absorbance of the resulting violet-colored chromogen is measured at its absorption maximum (e.g., 470 nm with thymol).[11]

-

-

Quantification: The concentration is determined using a calibration curve prepared with standard solutions of 5-ASA. The Beer-Lambert law is typically obeyed over a specific concentration range.[11]

Mechanism of Action

The anti-inflammatory effect of 5-ASA is multifactorial and not fully elucidated. It is believed to act locally on the intestinal mucosa.[23] The primary mechanisms include the inhibition of inflammatory mediators and modulation of intracellular signaling pathways.

Inhibition of Prostaglandin and Leukotriene Synthesis

5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[1][4] By blocking these pathways, 5-ASA reduces the levels of these potent inflammatory mediators in the gut.[4]

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of the NF-κB pathway.[24] This may occur through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can antagonize NF-κB activity.[24]

Scavenging of Reactive Oxygen Species (ROS)

5-ASA possesses antioxidant properties and may act as a scavenger of reactive oxygen species, thereby reducing oxidative stress and tissue damage in the inflamed intestinal mucosa.[1]

Inhibition of MAP Kinase Pathways

Studies have shown that 5-ASA can inhibit the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein (MAP) kinases in macrophages, which are crucial signaling pathways involved in the inflammatory response.[25]

Caption: Key Signaling Pathways Modulated by 5-ASA.

Conclusion

5-Aminosalicylic acid remains a vital therapeutic agent in the management of inflammatory bowel disease. A thorough understanding of its synthesis, chemical properties, and analytical methodologies is essential for quality control, formulation development, and further research into its mechanisms of action and potential new applications. This guide provides a consolidated resource of technical information to support the ongoing efforts of scientists and researchers in this field.

References

- 1. 5-Aminosalicylic acid | 89-57-6 [chemicalbook.com]

- 2. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminosalicylic acid [himedialabs.com]

- 4. droracle.ai [droracle.ai]

- 5. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of 5-aminosalicylic acid suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-Aminosalicylic acid(89-57-6) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN117088784A - Synthesis method of mesalamine - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. CN107778189A - A kind of mesalazine industrialized process for preparing - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. holcapek.upce.cz [holcapek.upce.cz]

- 22. helixchrom.com [helixchrom.com]

- 23. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]

- 25. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 5-Aminosalicylic Acid: A Technical Guide

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the cornerstone of therapy for mild to moderate inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is primarily attributed to its local anti-inflammatory effects on the intestinal mucosa.[1][4] Consequently, various oral formulations have been engineered to optimize drug delivery to the distal ileum and colon while minimizing systemic absorption.[5][6] This guide provides an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) of 5-ASA, details the experimental methodologies used for its study, and visualizes key metabolic and experimental pathways.

Pharmacokinetics of 5-Aminosalicylic Acid

The pharmacokinetic profile of 5-ASA is unique, as therapeutic success depends on high local concentrations in the gut lumen and low systemic exposure. The drug's journey through the body is heavily influenced by its formulation.

Absorption

When administered orally without a protective formulation, 5-ASA is rapidly and extensively absorbed in the proximal small intestine.[7][8] To circumvent this and deliver the active drug to the colon, formulations include pH-dependent coatings (e.g., Asacol, Salofalk), which dissolve at the higher pH of the distal ileum and colon, or controlled-release mechanisms (e.g., Pentasa), which gradually release the drug throughout the gastrointestinal tract.[3][9] Another strategy involves prodrugs like sulfasalazine, where 5-ASA is linked to a carrier molecule via an azo-bond, which is cleaved by bacterial azoreductases in the colon to release the active drug.[4][10]

Systemic absorption of 5-ASA from these specialized formulations is variable but significantly lower than with uncoated preparations. Bioavailability has been reported to range from approximately 19% for formulations releasing in the ileocaecal region to 75% for those releasing in the upper gastrointestinal tract.[8] Only about 20% of 5-ASA from modern formulations is absorbed systemically, leaving around 80% available for local therapeutic action.[6]

Distribution

Once absorbed, 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), are distributed throughout the body. The parent drug, 5-ASA, exhibits moderate plasma protein binding, reported to be between 40-50%.[11] In contrast, its metabolite, Ac-5-ASA, is more extensively bound to plasma proteins, at approximately 80%.[11] This difference in protein binding contributes to the longer half-life of the metabolite. The bound fraction of a drug acts as a circulating reservoir, with only the unbound fraction being pharmacologically active and available for metabolism and excretion.[12]

Mean steady-state plasma concentrations of the parent 5-ASA are typically low, ranging from 0.02 to 1.2 µg/mL, while concentrations of the Ac-5-ASA metabolite are consistently higher, ranging from 0.1 to 2.9 µg/mL.[1]

Metabolism

The primary metabolic pathway for 5-ASA is N-acetylation, which converts the active 5-ASA into the inactive metabolite N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][2][13] This biotransformation is considered a key step in the drug's detoxification and elimination.[13]

Key Metabolic Processes:

-

Presystemic Metabolism: A significant portion of absorbed 5-ASA is rapidly acetylated during its first pass through the intestinal mucosa and the liver.[1] This presystemic elimination helps maintain low systemic levels of the active drug.

-

Enzymatic Pathways:

-

Human N-acetyltransferases (NATs): In human tissues, particularly the colonic mucosa and liver, N-acetyltransferase 1 (NAT1) is a key enzyme responsible for this conversion.[2][4][10]

-

Gut Microbial Enzymes: Recent multi-omics studies have revealed that gut microbiota also play a crucial role in acetylating 5-ASA, potentially diminishing its clinical efficacy.[14][15][16] Twelve previously uncharacterized microbial acetyltransferases, belonging to the thiolase and acyl-CoA N-acyltransferase superfamilies, have been identified as capable of inactivating 5-ASA.[14][15]

-

-

Saturation of Metabolism: Evidence suggests that the N-acetylation process can become saturated at higher doses, leading to a relative increase in the renal elimination of unchanged 5-ASA.[17][18]

Other minor metabolites have also been described, including N-formyl-5-ASA, N-butyryl-5-ASA, and N-β-D-glucopyranosyl-5-ASA.[11]

Excretion

Elimination of 5-ASA and its metabolites occurs via two main routes:

-

Renal Excretion: The absorbed fraction of 5-ASA and, predominantly, Ac-5-ASA are eliminated by the kidneys in the urine.[1][11] The elimination half-life of 5-ASA is rapid (0.4 to 2.4 hours), while Ac-5-ASA is cleared more slowly, with a half-life of 6 to 9 hours.[1] The renal clearance for Ac-5-ASA is approximately 200 to 300 ml/min.[1] Total urinary excretion over 48 hours can account for 21% to 78% of the bioavailable dose, depending on the site of drug release in the GI tract.[8]

-

Fecal Excretion: The unabsorbed portion of 5-ASA, along with Ac-5-ASA formed by microbial and mucosal metabolism and secreted back into the lumen, is excreted in the feces.[9][11] For controlled-release formulations, fecal elimination can account for a substantial portion of the administered dose (e.g., 40%).[9]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data for 5-ASA and its primary metabolite, Ac-5-ASA, derived from studies in healthy volunteers and patients with IBD.

Table 1: Key Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA

| Parameter | 5-ASA (Parent Drug) | Ac-5-ASA (Metabolite) | Reference(s) |

| Mean Steady-State Plasma Conc. (Css) | 0.02 - 1.2 µg/mL | 0.1 - 2.9 µg/mL | [1] |

| Peak Plasma Conc. (Cmax) (1g single dose) | ~0.53 µg/mL | ~1.33 µg/mL | [9] |

| Time to Peak (Tmax) (1g single dose) | 3 - 4 hours | 3 - 4 hours | [9] |

| Elimination Half-Life (t1/2) | 0.4 - 2.4 hours | 6 - 9 hours | [1] |

| IV Elimination Half-Life (t1/2) | ~42 minutes | - | [8] |

| Systemic Bioavailability | Highly variable (20-30% from oral controlled-release) | - | [6][9] |

| Data from a study with Pentasa® controlled-release capsules. |

Table 2: Distribution and Excretion of 5-ASA and Ac-5-ASA

| Parameter | 5-ASA (Parent Drug) | Ac-5-ASA (Metabolite) | Reference(s) |

| Plasma Protein Binding | 40 - 50% | ~80% | [11] |

| Primary Excretion Route (Absorbed Drug) | Renal (Urine) | Renal (Urine) | [1][11] |

| Primary Excretion Route (Unabsorbed Drug) | Fecal | Fecal | [9] |

| Urinary Excretion (% of dose) | Variable (21-78% of bioavailable dose) | Variable (Major component) | [8][9] |

| Fecal Excretion (% of dose) | Variable (up to 40% for controlled-release) | Variable (Major component) | [9] |

| Renal Clearance | - | 200 - 300 mL/min | [1] |

| % of dose values are highly dependent on the specific drug formulation. |

Experimental Protocols

Investigating the pharmacokinetics and metabolism of 5-ASA requires robust experimental designs and sensitive analytical techniques.

Human Pharmacokinetic Study Protocol

A typical clinical study to evaluate the pharmacokinetics of a new 5-ASA formulation would involve the following steps:

-

Study Design: A randomized, open-label, single- or multiple-dose study in healthy volunteers or patients with IBD in remission.[6][9][18] A crossover design may be used to compare different formulations.[19]

-

Subject Recruitment: Subjects are selected based on defined inclusion/exclusion criteria (e.g., age, health status). For patient studies, disease type and activity are carefully documented.[5][6]

-

Drug Administration: A standardized dose of the 5-ASA formulation is administered, often after an overnight fast.[5][9]

-

Biological Sample Collection:

-

Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into tubes containing an anticoagulant.[5] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[20]

-

Urine and Feces: Total urine and feces are collected for defined intervals (e.g., 0-24, 24-48, 48-72 hours) to quantify the amount of drug and metabolite excreted.[5]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and bioavailability using non-compartmental analysis.

Analytical Methodology: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for the simultaneous quantification of 5-ASA and Ac-5-ASA in biological matrices.[11][20][21]

-

Sample Preparation:

-

Deproteination: Plasma or serum samples are first treated with an acid, such as perchloric acid (HClO4), to precipitate proteins.[20]

-

Derivatization (Optional but Recommended): To improve the chromatographic properties and extraction efficiency of the polar 5-ASA molecule, a derivatization step can be included. For instance, propionic anhydride can be used to convert 5-ASA to the more lipophilic N-propionyl-5-ASA.[20] An internal standard (e.g., 4-aminosalicylic acid) is added at the beginning to control for extraction efficiency and analytical variability.[20]

-

Liquid-Liquid Extraction: The analytes are extracted from the aqueous sample into an organic solvent.

-

-

Chromatographic Separation: The prepared extract is injected into an HPLC system equipped with a reverse-phase column (e.g., Purospher RP-18e).[20] A mobile phase gradient is used to separate 5-ASA, Ac-5-ASA, and the internal standard.

-

Detection: The separated compounds are detected using one or more of the following methods:

-

UV Detection: Monitoring the column effluent at a specific wavelength (e.g., 313 nm).[20]

-

Fluorescence Detection: A highly sensitive method where compounds are excited at one wavelength (e.g., 300 nm) and emission is measured at another (e.g., 406 nm).[20]

-

Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity, providing structural confirmation of the analytes.[20][22]

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analytes.

In Vitro Microbial Metabolism Protocol

To confirm the ability of specific microbial enzymes to metabolize 5-ASA, an in vitro assay can be performed.[14][23]

-

Enzyme Expression and Purification: The gene encoding a candidate microbial acetyltransferase (e.g., a thiolase from Firmicutes) is cloned into an expression vector and transformed into a host like E. coli.[14][23] The enzyme is then overexpressed and purified.

-

In Vitro Reaction: The purified enzyme (e.g., 50 µM) is incubated in a reaction buffer at 37°C with the substrates: 5-ASA (e.g., 1 mM) and the acetyl group donor, acetyl-coenzyme A (acetyl-CoA, e.g., 1 mM).[14][24]

-

Reaction Quenching and Analysis: The reaction is allowed to proceed for a set time (e.g., 6 hours) and then stopped.[24]

-

Product Detection: The reaction mixture is analyzed using a sensitive method like LC-MS to detect and quantify the formation of the product, N-acetyl-5-ASA.[23] The results confirm the enzyme's ability to carry out the specific metabolic conversion.[14]

Conclusion

The pharmacokinetics of 5-aminosalicylic acid are intricately linked to its pharmaceutical formulation, which is designed to maximize local drug delivery to the inflamed intestinal mucosa while minimizing systemic exposure. The primary metabolic pathway is N-acetylation to the inactive Ac-5-ASA, a process carried out by both human host enzymes (NAT1) in the gut mucosa and liver, and, as recently discovered, by a host of gut microbial enzymes. This extensive presystemic and systemic metabolism results in rapid elimination of absorbed 5-ASA, primarily via the kidneys. A thorough understanding of these ADME processes, facilitated by robust experimental and analytical methodologies, is critical for optimizing drug development and tailoring therapeutic strategies for patients with inflammatory bowel disease.

References

- 1. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-ASAs (Aminosalicylates) [crohnsandcolitis.org.uk]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics of a 5-aminosalicylic acid enteric-coated tablet in patients with Crohn's disease or ulcerative colitis and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of single and multiple doses of a new oral formulation of 5-ASA in patients with inflammatory bowel disease and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of 5-aminosalicylic acid after jejunal instillation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and urinary excretion of 5-amino salicylic acid in healthy volunteers when given intravenously or released for absorption at different sites in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 5-aminosalicylic acid from controlled-release capsules in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. holcapek.upce.cz [holcapek.upce.cz]

- 12. Plasma protein binding - Wikipedia [en.wikipedia.org]

- 13. N-acetyl-5-aminosalicylic acid: Significance and symbolism [wisdomlib.org]

- 14. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]

- 16. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of 5-aminosalicylic acid in man following administration of intravenous bolus and per os slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative bioavailability of 5-aminosalicylic acid from a controlled release preparation and an azo-bond preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disposition of 5-aminosalicylic acid, the active metabolite of sulphasalazine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Aminosalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminosalicylic Acid (5-ASA) and its derivatives, central to the therapeutic management of inflammatory bowel disease (IBD). This document delves into their chemical structures, mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction to 5-Aminosalicylic Acid and its Derivatives

5-Aminosalicylic acid (5-ASA), also known as mesalamine or mesalazine, is the active therapeutic moiety in a class of drugs used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][2] The therapeutic efficacy of 5-ASA is localized to the site of inflammation in the gastrointestinal tract. However, orally administered 5-ASA is readily absorbed in the upper gastrointestinal tract, preventing it from reaching the colon in therapeutic concentrations. To overcome this, several derivatives have been developed. These derivatives are prodrugs designed to deliver 5-ASA to the colon, where it is released by the action of bacterial azoreductases or due to pH-dependent coatings.

The primary 5-ASA derivatives include:

-

Sulfasalazine: A combination of 5-ASA and sulfapyridine linked by an azo bond.

-

Olsalazine: Composed of two 5-ASA molecules joined by an azo bond.

-

Balsalazide: An azo-bonded conjugate of 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine.

-

Mesalamine Formulations: Various formulations of 5-ASA with pH-sensitive or delayed-release coatings designed to release the drug at specific locations in the gut.

Chemical Structures

The chemical structures of 5-ASA and its key derivatives are presented below.

| Derivative | Chemical Structure |

| 5-Aminosalicylic Acid (Mesalamine) | C₇H₇NO₃ |

| Sulfasalazine | C₁₈H₁₄N₄O₅S |

| Olsalazine | C₁₄H₁₀N₂O₆ |

| Balsalazide | C₁₇H₁₅N₃O₆ |

Mechanism of Action

The anti-inflammatory effects of 5-ASA are multifactorial and not entirely elucidated. However, two primary signaling pathways are known to be significantly modulated: the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

PPAR-γ Activation

5-ASA and its N-acetylated metabolite (N-Ac-5-ASA) are ligands for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells.[3][4] Activation of PPAR-γ has anti-inflammatory effects.

NF-κB Inhibition

NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. 5-ASA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation.

Pharmacokinetics

The pharmacokinetic profiles of 5-ASA derivatives are crucial to their therapeutic efficacy, as they determine the amount of active drug delivered to the colon. The following table summarizes key pharmacokinetic parameters.

| Derivative | Bioavailability | Tmax (hours) | Half-life (hours) | Primary Excretion Route |

| Sulfasalazine | <15% (parent drug) | 3-12 | 5-10 (parent drug) | Feces (5-ASA), Urine (sulfapyridine)[1][5] |

| Olsalazine | <5% (parent drug) | ~1 | ~0.9 (parent drug) | Feces (5-ASA), Urine (metabolites)[4][6] |

| Balsalazide | Minimal (parent drug) | ~0.5 (parent drug), 12 (5-ASA) | ~1.9 (parent drug), ~9.5 (5-ASA) | Feces (5-ASA), Urine (metabolites)[7] |

| Mesalamine (Asacol®) | ~20-30% | 10-12 | ~40 min (IV) | Urine and Feces[8] |

| Mesalamine (Pentasa®) | ~20-30% | 2-3 | ~40 min (IV) | Urine and Feces[8] |

| Mesalamine (Lialda®) | ~21% | ~10-12 | ~40 min (IV) | Urine and Feces[9] |

Clinical Efficacy

The clinical efficacy of 5-ASA derivatives is primarily evaluated by their ability to induce and maintain remission in patients with ulcerative colitis.

| Derivative | Indication | Remission Rate (Induction) | Remission Rate (Maintenance) |

| Sulfasalazine | Mild to moderate UC | ~64%[10] | Varies with dose |

| Olsalazine | Mild to moderate UC | ~60-80%[11] | 60-78% (dose-dependent)[12] |

| Balsalazide | Mild to moderate UC | 45-62%[13][14] | 44-78% (dose-dependent)[15] |

| Mesalamine (various formulations) | Mild to moderate UC | 40-70%[2] | 66-80%[2][16] |

Experimental Protocols

Synthesis of Sulfasalazine

This protocol describes a general method for the synthesis of sulfasalazine.

Materials:

-

Sulfapyridine

-

Hydrochloric acid

-

Sodium nitrite

-

5-Aminosalicylic acid

-

Methanol

-

Water

Procedure:

-

Dissolve sulfapyridine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled sulfapyridine solution while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate vessel, dissolve 5-aminosalicylic acid in methanol and water under acidic conditions (pH 3) with hydrochloric acid.

-

Slowly add the diazonium salt solution to the 5-aminosalicylic acid solution while maintaining the temperature at 30-35°C.

-

After the addition is complete, raise the temperature to 50°C and stir until the reaction is complete.

-

Cool the reaction mixture to 0°C to precipitate the sulfasalazine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.[5][17]

HPLC Analysis of 5-ASA and its Derivatives

This protocol outlines a general method for the analysis of 5-ASA and its derivatives in biological samples.

Materials:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (or other suitable buffer)

-

Internal standard (e.g., 4-aminosalicylic acid)

-

Plasma or other biological matrix

-

Methanol or perchloric acid for protein precipitation

Procedure:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 15:85 v/v), pH adjusted to ~3.3.

-

Flow Rate: 0.2 - 1.0 mL/min.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Detection: UV at 313 nm or MS/MS with appropriate transitions.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to 5-ASA, its metabolites, and the internal standard based on their retention times.

-

Quantify the analytes by comparing their peak areas to that of the internal standard and a standard curve.

-

Conclusion

5-Aminosalicylic acid and its derivatives are foundational in the management of inflammatory bowel disease. Their efficacy is a result of targeted delivery to the colon and a multi-faceted mechanism of action that includes the modulation of key inflammatory pathways. A thorough understanding of their chemical properties, pharmacokinetic profiles, and clinical effectiveness is essential for the continued development of improved therapies for IBD. The experimental protocols provided herein offer a basis for the synthesis and analysis of these important therapeutic agents.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. drugs.com [drugs.com]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. smrj.scholasticahq.com [smrj.scholasticahq.com]

- 12. Optimum dose of olsalazine for maintaining remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Balsalazide led to greater remission rates and tolerance than mesalamine in acute ulcerative colitis | Gut [gut.bmj.com]

- 15. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Once-daily Mesalamine Formulation for Maintenance of Remission in Ulcerative Colitis: A Randomized, Placebo-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Balsalazide Sodium | Semantic Scholar [semanticscholar.org]

- 18. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

In Vitro Frontiers: A Technical Guide to 5-Aminosalicylic Acid's Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core in vitro anti-inflammatory effects of 5-Aminosalicylic acid (5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD). We present a comprehensive overview of the key signaling pathways modulated by 5-ASA, detailed experimental protocols for assessing its activity, and a quantitative summary of its effects, providing a valuable resource for researchers and drug development professionals in the field of inflammation and gastroenterology.

Core Mechanisms of Action: A Multi-Pronged Anti-Inflammatory Approach

In vitro studies have elucidated several key mechanisms through which 5-ASA exerts its anti-inflammatory effects. These primarily revolve around the modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, and the interference with the arachidonic acid cascade, specifically the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

5-ASA is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[1][2] Activation of PPAR-γ by 5-ASA leads to a cascade of anti-inflammatory events, including the suppression of pro-inflammatory gene expression.

Signaling Pathway:

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3][4]

Signaling Pathway:

References

- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

5-Aminosalicylic Acid's Role as a Free Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] While its therapeutic efficacy is well-established, the precise mechanisms of action are multifaceted. A significant body of evidence highlights its potent antioxidant and free radical scavenging properties as a key contributor to its anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the role of 5-ASA as a free radical scavenger, detailing its mechanisms, relevant signaling pathways, and the experimental protocols used to characterize its antioxidant activity.

Mechanisms of Free Radical Scavenging

5-ASA is a versatile antioxidant capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] Its chemical structure, featuring both a hydroxyl and an amino group on a benzene ring, enables it to efficiently donate a hydrogen atom to quench free radicals, thereby terminating damaging chain reactions.

The primary mechanisms by which 5-ASA exerts its free radical scavenging effects include:

-

Direct Scavenging of ROS and RNS: 5-ASA has been shown to directly scavenge several deleterious reactive species, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), peroxyl radicals (ROO•), hypochlorous acid (HOCl), singlet oxygen (¹O₂), nitric oxide (•NO), and peroxynitrite (ONOO⁻).[3]

-

Inhibition of Lipid Peroxidation: Oxidative damage to cellular membranes, a hallmark of inflammation-associated tissue injury, is significantly mitigated by 5-ASA.[5][6][7] It effectively inhibits lipid peroxidation, thereby preserving membrane integrity and function.

-

Chelation of Transition Metals: 5-ASA can chelate iron, rendering it less available to participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[1]

-

Modulation of Neutrophil Activity: Activated neutrophils are a primary source of ROS at sites of inflammation. 5-ASA can inhibit neutrophil migration, degranulation, and superoxide production, thus reducing the overall oxidative burden.[1][8]

Quantitative Data on Free Radical Scavenging Activity

The potency of 5-ASA as a free radical scavenger has been quantified in various in vitro systems. The following tables summarize key quantitative data, including IC₅₀ values, which represent the concentration of 5-ASA required to inhibit a specific process by 50%.

| Reactive Species | Assay System | IC₅₀ Value of 5-ASA | Reference |

| Superoxide Radical (O₂⁻) | Xanthine/Xanthine Oxidase | 0.4 mM | [8] |

| Superoxide Radical (O₂⁻) | PMA-activated PMNs | >50% inhibition at 10 µM | [9] |

| Hydroxyl Radical (•OH) | Deoxyribose Assay | 6.5 mM | [8] |

| Peroxyl Radical (ROO•) | AAPH-induced oxidation | Efficient scavenger | [2][10] |

| Hypochlorous Acid (HOCl) | --- | Potent scavenger | [3][4] |

| Singlet Oxygen (¹O₂) | --- | Strong scavenger | [3] |

| Nitric Oxide (•NO) | --- | Strong scavenger | [3] |

| Peroxynitrite (ONOO⁻) | --- | Strong scavenger | [3] |

Table 1: IC₅₀ Values of 5-Aminosalicylic Acid for Scavenging Various Reactive Species

| Assay | Endpoint | Effect of 5-ASA | Concentration | Reference |

| Red Cell Membrane Lipid Peroxidation | Malondialdehyde (MDA) production | Significant inhibition | 10⁻⁵ - 10⁻³ M | [6][7][11] |

| Hemoglobin-catalyzed Lipid Peroxidation | Thiobarbituric acid-reactive substances (TBARS) | Inhibition | 0.25 mM | [1] |

| AAPH-initiated Oxidation in Liposomes | Oxygen consumption | Concentration-dependent inhibition | Not specified | [2] |

| AMVN-initiated Oxidation in Liposomes | Oxygen consumption | Slight decrease in oxidation rate | Not specified | [2] |

Table 2: Quantitative Data on the Inhibition of Lipid Peroxidation by 5-Aminosalicylic Acid

Signaling Pathways Modulated by 5-ASA's Antioxidant Activity

The free radical scavenging activity of 5-ASA has significant downstream effects on intracellular signaling pathways implicated in inflammation and carcinogenesis. One of the key pathways modulated by 5-ASA is the PI3K/Akt pathway.[12]

In the context of chronic ulcerative colitis (CUC), oxidative stress can inactivate the tumor suppressor PTEN (phosphatase and tensin homolog), leading to the activation of the PI3K/Akt signaling cascade. This pathway promotes cell survival and proliferation, which can contribute to the development of colitis-associated cancer. 5-ASA, by reducing reactive oxygen species, helps to maintain PTEN in its active state, thereby attenuating PI3K/Akt signaling.[12]

Caption: PI3K/Akt signaling pathway modulated by 5-ASA.

Experimental Protocols

The characterization of 5-ASA's antioxidant properties relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Superoxide Radical Scavenging using Luminol-Dependent Chemiluminescence

This assay measures the ability of 5-ASA to scavenge superoxide radicals generated by phorbol myristate acetate (PMA)-stimulated neutrophils. The reaction of superoxide with luminol produces light, which is quenched in the presence of a scavenger.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' balanced salt solution) to a final concentration of 1 x 10⁶ cells/mL.

-

Reaction Mixture: In a luminometer cuvette, combine the neutrophil suspension, luminol solution (e.g., 10 µM), and varying concentrations of 5-ASA.

-

Initiation of Superoxide Production: Add PMA (e.g., 1 µg/mL) to stimulate the neutrophils and initiate the respiratory burst.

-

Chemiluminescence Measurement: Immediately measure the light emission over time using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of the chemiluminescence signal by 5-ASA compared to the control (without 5-ASA).